REACTION_CXSMILES
|
[OH:1][C:2]1[C:10]([OH:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(=O)(=O)(O)O.[CH3:17]O>>[OH:1][C:2]1[C:10]([OH:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([O:6][CH3:17])=[O:5]
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)O)C=CC=C1O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature overnight
|
Duration
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8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling the solvent
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Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
ADDITION
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Details
|
the residue poured into ice-water
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Type
|
EXTRACTION
|
Details
|
The mixture was extracted with dichloromethane (3×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic fractions dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=O)OC)C=CC=C1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.05 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |